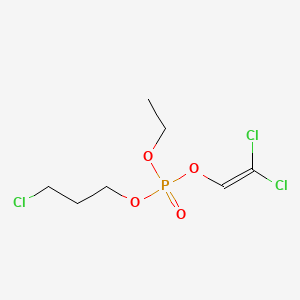
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester: is a chemical compound with the molecular formula C₇H₁₂Cl₃O₄P and a molecular weight of 297.50 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 288.7°C at 760 mmHg and a density of 1.384 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester typically involves the reaction of phosphoric acid with 3-chloropropyl 2,2-dichlorovinyl ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactor vessels equipped with temperature control and stirring mechanisms . The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can lead to the formation of .
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or are used for oxidation reactions.
Reducing agents: like or are employed for reduction reactions.
Nucleophiles: such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted phosphoric acid esters .
Scientific Research Applications
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in various chemical reactions.
Biology: Employed in the study of and .
Medicine: Investigated for its potential use in and as a .
Industry: Utilized in the production of flame retardants , plasticizers , and stabilizers for polymers.
Mechanism of Action
The mechanism of action of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites , leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cell membranes , altering their permeability and fluidity .
Comparison with Similar Compounds
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenylethyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl methyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl propyl ester
Uniqueness: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester is unique due to its specific molecular structure and reactivity . Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
3212-18-8 |
|---|---|
Molecular Formula |
C7H12Cl3O4P |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
3-chloropropyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-2-12-15(11,13-5-3-4-8)14-6-7(9)10/h6H,2-5H2,1H3 |
InChI Key |
BMPRZYGSUCLJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCCCCl)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















